

Troubleshooting low yield in RNA extraction with phenol chloroform.

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Compound of Interest

Compound Name: Phenol chloroform

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Technical Support Center: Phenol-Chloroform RNA Extraction

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yield and other issues during RNA extraction using the phenol-chloroform method.

Troubleshooting Guides & FAQs

This section addresses common problems encountered during phenol-chloroform RNA extraction in a question-and-answer format.

Q1: My final RNA yield is very low. What are the possible causes and solutions?

A: Low RNA yield is a frequent issue with several potential causes:

- **Incomplete Cell Lysis:** The first critical step is the complete disruption of cells or tissues to release the RNA. If lysis is incomplete, the RNA will remain trapped, leading to poor yield.
 - **Solution:** Ensure thorough homogenization of the tissue or cell pellet in the lysis reagent (e.g., TRIzol). For difficult-to-lyse samples, consider mechanical disruption methods like bead beating or using a rotor-stator homogenizer. Ensure you are using the correct volume of lysis reagent for your starting material.

- Insufficient Starting Material: The amount of RNA recovered is proportional to the amount of starting material.
 - Solution: If feasible, increase the initial amount of tissue or number of cells. Research has shown a strong positive correlation between tissue mass and RNA concentration.[1]
- Suboptimal Phase Separation: Poor separation of the aqueous phase (containing RNA) from the organic phase and interphase can lead to significant loss of RNA.
 - Solution: Ensure vigorous mixing after adding chloroform to create a homogenous emulsion. After centrifugation, carefully aspirate the upper aqueous phase without disturbing the interphase, where DNA and proteins are trapped.[2][3] Leaving a small amount of the aqueous phase behind is preferable to aspirating part of the interphase.
- RNA Degradation: RNA is highly susceptible to degradation by RNases, which can be introduced from various sources.
 - Solution: Work in an RNase-free environment. Use certified RNase-free tubes, tips, and reagents. Wear gloves at all times and change them frequently. Process samples quickly or store them appropriately in an RNA stabilization solution or at -80°C.
- Inefficient RNA Precipitation: The precipitation of RNA with isopropanol can be inefficient, especially with low RNA concentrations.
 - Solution: Ensure the correct volume of isopropanol is added and mixed thoroughly. Increasing the incubation time at -20°C or 4°C can improve precipitation. Using a carrier like glycogen can also help visualize the pellet and improve recovery, especially for low-concentration samples.[4]

Q2: My A260/280 ratio is below 1.8. What does this indicate and how can I fix it?

A: An A260/280 ratio below 1.8 typically indicates protein contamination. Phenol itself can also contribute to absorbance at 280 nm.

- Cause: Contamination from the interphase or organic phase during the aqueous phase transfer is a common reason. Incomplete cell lysis can also result in protein carryover.

- Solution:
 - Be meticulous during the aspiration of the aqueous phase to avoid collecting any of the interphase.
 - An additional chloroform extraction can help remove residual phenol and proteins.[\[2\]](#)[\[3\]](#)[\[5\]](#)[\[6\]](#)
 - Ensure complete homogenization to allow for proper partitioning of proteins into the organic phase.

Q3: My A260/230 ratio is low. What is the cause and how can I improve it?

A: A low A260/230 ratio suggests contamination with substances that absorb at 230 nm, such as phenol, guanidine salts from the lysis buffer, or carbohydrates.[\[1\]](#) This type of contamination can inhibit downstream enzymatic reactions.

- Solution:
 - Additional Ethanol Wash: Performing an extra wash of the RNA pellet with 75% ethanol can effectively remove residual salts and other contaminants, significantly improving the A260/230 ratio.[\[1\]](#)[\[7\]](#)[\[8\]](#)
 - Careful Supernatant Removal: After the ethanol wash, ensure all residual ethanol is removed before resuspending the RNA pellet, as it can interfere with downstream applications. Be careful not to over-dry the pellet, as this can make it difficult to resuspend.

Q4: I suspect my RNA sample is contaminated with genomic DNA. How can I avoid this?

A: DNA contamination is a common issue in phenol-chloroform RNA extraction, as the DNA is located in the interphase and can be accidentally transferred with the aqueous phase.

- Solution:
 - Careful Aqueous Phase Aspiration: As with preventing protein contamination, be extremely careful when removing the aqueous phase.

- DNase Treatment: The most effective way to remove DNA contamination is to treat the purified RNA sample with RNase-free DNase I.
- Acid-Phenol: Using an acidic phenol solution will cause DNA to partition into the organic phase, thus reducing contamination in the aqueous phase.

Data Presentation

The following table summarizes the impact of key protocol modifications on RNA purity.

Protocol Modification	Impact on A260/280 Ratio	Impact on A260/230 Ratio	Reference
Additional Chloroform Wash	No significant improvement	Significant decline	[8]
Additional 75% Ethanol Wash	No significant improvement	Significant improvement	[1] [7] [8]

Experimental Protocols

Below are detailed methodologies for a standard and an optimized phenol-chloroform RNA extraction procedure.

Standard Phenol-Chloroform RNA Extraction Protocol

This protocol is a conventional method for RNA isolation.

- Homogenization: Homogenize tissue or cells in 1 mL of TRIzol reagent per 50-100 mg of tissue or $5-10 \times 10^6$ cells.
- Phase Separation:
 - Incubate the homogenate for 5 minutes at room temperature.
 - Add 0.2 mL of chloroform per 1 mL of TRIzol reagent.
 - Cap the tube securely and shake vigorously for 15 seconds.

- Incubate at room temperature for 2-3 minutes.
- Centrifuge at 12,000 x g for 15 minutes at 4°C. The mixture will separate into a lower red organic phase, a white interphase, and an upper colorless aqueous phase containing RNA.
- RNA Precipitation:
 - Carefully transfer the upper aqueous phase to a new tube.
 - Add 0.5 mL of isopropanol per 1 mL of TRIzol reagent used initially.
 - Incubate at room temperature for 10 minutes.
 - Centrifuge at 12,000 x g for 10 minutes at 4°C. The RNA will form a gel-like pellet on the side and bottom of the tube.
- RNA Wash:
 - Remove the supernatant.
 - Wash the RNA pellet with 1 mL of 75% ethanol per 1 mL of TRIzol reagent used.
 - Vortex briefly and then centrifuge at 7,500 x g for 5 minutes at 4°C.
- Resuspension:
 - Discard the ethanol wash.
 - Air-dry the pellet for 5-10 minutes. Do not over-dry.
 - Resuspend the RNA in RNase-free water.

Optimized Phenol-Chloroform RNA Extraction Protocol

This protocol includes modifications to improve RNA purity.[\[3\]](#)[\[5\]](#)

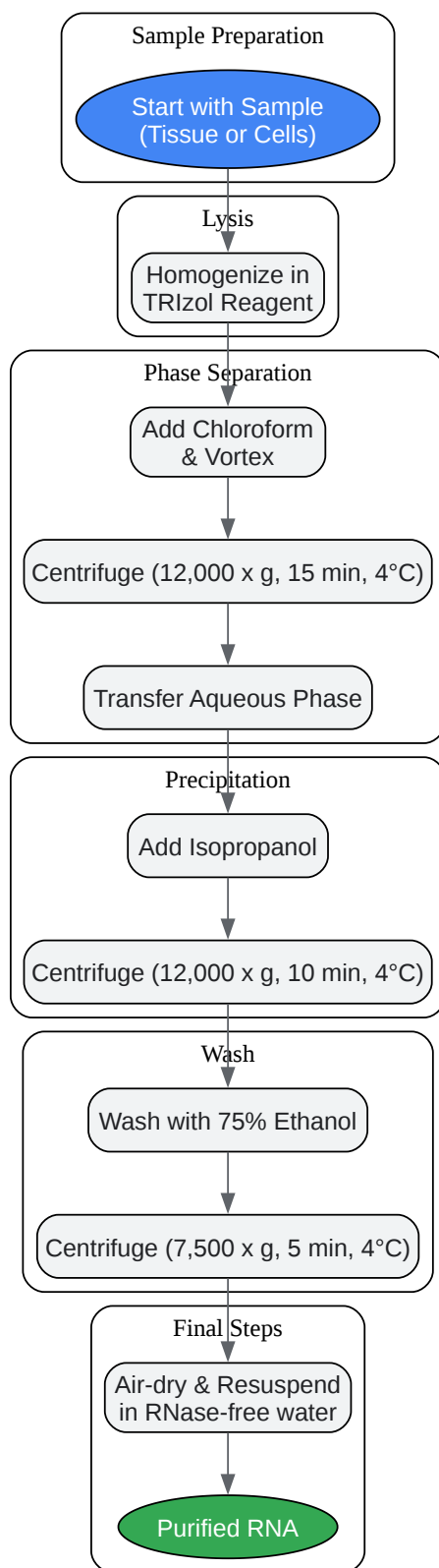
- Homogenization: Homogenize tissue or cells in 1 mL of TRIzol reagent per 50-100 mg of tissue or $5-10 \times 10^6$ cells.

- Phase Separation:
 - Incubate the homogenate for 5 minutes at room temperature.
 - Add 0.2 mL of chloroform per 1 mL of TRIzol reagent.
 - Cap the tube securely and shake vigorously for 15 seconds.
 - Incubate at room temperature for 2-3 minutes.
 - Centrifuge at 12,000 x g for 15 minutes at 4°C.
- Additional Chloroform Wash:
 - Carefully transfer the upper aqueous phase to a new tube.
 - Add an equal volume of chloroform.[\[3\]](#)
 - Shake vigorously for 15 seconds.
 - Centrifuge at 12,000 x g for 15 minutes at 4°C.
- RNA Precipitation:
 - Transfer the upper aqueous phase to a new tube.
 - Add 0.5 mL of isopropanol per 1 mL of TRIzol reagent used initially.
 - Incubate at room temperature for 10 minutes.
 - Centrifuge at 12,000 x g for 10 minutes at 4°C.
- RNA Wash (Two Washes):
 - Remove the supernatant.
 - Wash the RNA pellet with 1 mL of 75% ethanol.
 - Vortex briefly and centrifuge at 7,500 x g for 5 minutes at 4°C.

- Remove the supernatant and repeat the ethanol wash step.[\[3\]](#)
- Resuspension:
 - Discard the final ethanol wash.
 - Air-dry the pellet for 5-10 minutes.
 - Resuspend the RNA in RNase-free water.

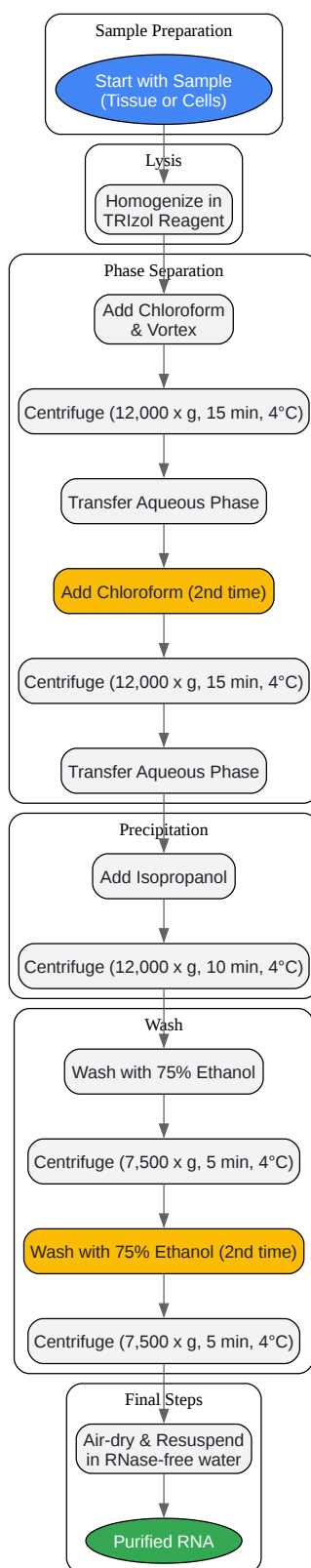
Visualizations

The following diagrams illustrate the experimental workflows and a troubleshooting decision tree.



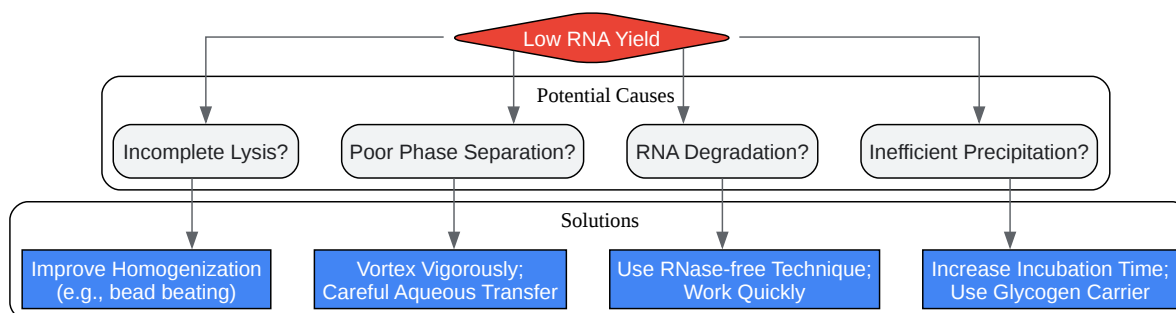
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Caption: Standard Phenol-Chloroform RNA Extraction Workflow.



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Caption: Optimized Phenol-Chloroform RNA Extraction Workflow.



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Caption: Troubleshooting Decision Tree for Low RNA Yield.

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